1-(2-methylpropyl)-3-nitro-1H-pyrazole
Overview
Description
1-(2-Methylpropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-methylpropyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(2-methylpropyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: 1-(2-Methylpropyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Scientific Research Applications
1-(2-Methylpropyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can play a crucial role in these interactions, either directly or through its conversion to other functional groups.
Comparison with Similar Compounds
1-(2-Methylpropyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrazole: Lacks the 2-methylpropyl group, which can influence its physical and chemical properties.
1-(2-Methylpropyl)-3-amino-1H-pyrazole:
Uniqueness: 1-(2-Methylpropyl)-3-nitro-1H-pyrazole is unique due to the presence of both the 2-methylpropyl and nitro groups, which confer distinct reactivity and properties
Biological Activity
1-(2-Methylpropyl)-3-nitro-1H-pyrazole is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing information from various studies and literature to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a pyrazole ring, which is known for its diverse biological activities. The nitro group at position 3 and the 2-methylpropyl substituent are critical for its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Activity Against | Reference |
---|---|---|
This compound | E. coli, S. aureus | |
5-Nitro-1H-pyrazole-3-carboxylic acid | Pseudomonas aeruginosa |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles has been well-documented. For instance, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin in various models of inflammation .
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. In vitro tests indicated that certain pyrazole compounds could inhibit cancer cell proliferation, suggesting that this compound may also possess similar activities .
Neuroprotective Effects
Emerging research suggests that some pyrazoles can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The nitro group may enhance electron affinity, allowing the compound to participate in redox reactions crucial for its antimicrobial and anti-inflammatory actions.
Study on Antimicrobial Efficacy
A case study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested them against multiple bacterial strains. Among these, this compound demonstrated promising antibacterial activity, particularly against resistant strains .
Anti-inflammatory Research
In another study focusing on inflammatory models in mice, compounds similar to this compound exhibited significant reductions in edema and pain responses, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
1-(2-methylpropyl)-3-nitropyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6(2)5-9-4-3-7(8-9)10(11)12/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOHLYFDOJEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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